molecular formula C7H6BrNO2 B1398122 4-Bromo-2-methoxynicotinaldehyde CAS No. 1060806-59-8

4-Bromo-2-methoxynicotinaldehyde

Cat. No.: B1398122
CAS No.: 1060806-59-8
M. Wt: 216.03 g/mol
InChI Key: FOXOFDINDZCXJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the fourth position and a methoxy group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxynicotinaldehyde typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Bromo-2-methoxybenzoic acid.

    Reduction: 4-Bromo-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methoxynicotinaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and reactivity. Detailed studies on its molecular pathways are essential to understand its effects fully.

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxynicotinaldehyde
  • 4-Bromo-2-chloronicotinaldehyde
  • 4-Bromo-2,5-dimethoxynicotinaldehyde

Comparison: 4-Bromo-2-methoxynicotinaldehyde is unique due to the presence of the methoxy group, which can affect its chemical reactivity and biological activity compared to its hydroxyl or chloro analogs. The methoxy group can enhance its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOFDINDZCXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732878
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-59-8
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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